n-Butyl isocyanide

Catalog No.
S573258
CAS No.
2769-64-4
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl isocyanide

CAS Number

2769-64-4

Product Name

n-Butyl isocyanide

IUPAC Name

1-isocyanobutane

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3

InChI Key

FSBLVBBRXSCOKU-UHFFFAOYSA-N

SMILES

CCCC[N+]#[C-]

Synonyms

1-isocyanobutane, butyl isocyanide, n-butylisocyanide

Canonical SMILES

CCCC[N+]#[C-]

The exact mass of the compound n-Butyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Butyl isocyanide is a linear aliphatic isocyanide (isonitrile) widely utilized as a versatile C-1 building block in multicomponent reactions (such as Ugi and Passerini) and as a strong σ-donor/π-acceptor ligand in transition metal coordination chemistry. Unlike its sterically bulky branched isomers, the unhindered n-butyl chain provides distinct kinetic and thermodynamic profiles during nucleophilic additions and metal complexation. As a volatile, moisture-sensitive liquid, it requires specialized handling but remains a fundamental reagent for synthesizing peptidomimetics, nitrogen-containing heterocycles, and functionalized metal surfaces[1].

Substituting n-butyl isocyanide with common alternatives like tert-butyl isocyanide or cyclohexyl isocyanide fundamentally alters reaction outcomes due to steric hindrance and differing coordination geometries. In multicomponent reactions involving sterically congested substrates (e.g., bulky ketones), branched isocyanides frequently fail to react or produce severely diminished yields. Furthermore, in surface chemistry and monolayer formation on gold, the linear n-butyl chain dictates specific packing densities and binding orientations that cannot be replicated by bulky isocyanides or traditional alkylthiols, making exact isomer selection critical for process reproducibility [1].

Steric Advantage in Multicomponent Ugi Reactions

In the synthesis of sterically hindered Ugi adducts (e.g., acetophenone derivatives), the choice of isocyanide isomer directly dictates the reaction efficiency. Comparative studies demonstrate that replacing the bulky tert-butyl isocyanide with the linear n-butyl isocyanide increases the product yield from 13% to 32% under identical conditions. For even bulkier substrates where tert-butyl isocyanide fails completely, n-butyl isocyanide maintains reactivity [1].

Evidence DimensionUgi reaction yield (acetophenone adduct)
Target Compound Data32% yield
Comparator Or Baselinetert-Butyl isocyanide (13% yield)
Quantified Difference2.4-fold increase in yield (19% absolute increase)
ConditionsUgi four-component reaction with sterically hindered ketone substrates

Procurement of the linear n-butyl isomer is essential for maximizing yields and enabling reactivity in multicomponent syntheses involving sterically demanding precursors.

Monolayer Packing Density on Gold Surfaces

n-Butyl isocyanide forms robust self-assembled monolayers (SAMs) on gold surfaces via a strong dative carbon-gold bond. Quantitative adsorption studies on gold powder reveal a surface Au atom to adsorbed molecule ratio of 4.8 for n-butyl isocyanide, compared to a ratio of 3.0 for standard n-alkylthiols. This indicates that n-butyl isocyanide forms a less densely packed adlayer than thiol equivalents, altering the surface topography and electronic properties of the functionalized material [1].

Evidence DimensionSurface Au atoms to adsorbed molecule ratio
Target Compound Data4.8 ratio (n-butyl isocyanide)
Comparator Or Baselinen-Alkylthiols (3.0 ratio)
Quantified Difference60% lower packing density (higher Au:molecule ratio)
ConditionsSaturation coverage on gold powder from 1,2-dichloroethane solutions

For sensor and nanomaterial development, selecting n-butyl isocyanide over thiols provides a distinct, less congested monolayer architecture while maintaining strong surface adhesion.

Catalytic Reactivity in Urea Synthesis

Bulk gold powder efficiently catalyzes the reaction of n-butyl isocyanide with secondary amines and amine N-oxides. Specifically, n-butyl isocyanide reacts with di-n-propylamine and N-methylmorpholine N-oxide to yield 99% of 3-butyl-1,1-dipropylurea within just 2 hours at 60 °C. This demonstrates exceptional processability and precursor suitability for rapid, high-yield insertions compared to inert baseline conditions without the metal catalyst[1].

Evidence DimensionProduct yield in gold-catalyzed insertion
Target Compound Data99% yield of substituted urea within 2 hours
Comparator Or BaselineStandard metal-free amine-isocyanide mixtures (inert/no reaction)
Quantified DifferenceNear-quantitative conversion vs. baseline inertness
Conditions60 °C in acetonitrile, catalyzed by bulk gold powder

Highlights the compound's high reactivity in metal-catalyzed insertion pathways, making it an effective precursor for the scalable synthesis of complex urea derivatives.

Precursor for Sterically Congested Peptidomimetics

Due to its unhindered linear aliphatic chain, n-butyl isocyanide is a highly effective reagent for Ugi and Passerini multicomponent reactions involving bulky ketones or aldehydes. It ensures viable yields where branched isomers like tert-butyl isocyanide fail due to steric clash [1].

Ligand for Transition Metal Catalysts

As a strong σ-donor and moderate π-acceptor, n-butyl isocyanide is utilized to stabilize low-valent transition metal complexes. Its linear structure allows for higher coordination numbers and different catalytic tuning compared to bulky aryl or branched alkyl isocyanides [2].

Alternative Monolayer Functionalization on Noble Metals

Employed in the creation of self-assembled monolayers on gold nanoparticles and surfaces. It offers a distinct, less densely packed adlayer compared to traditional thiols, which is advantageous for specific electrochemical sensing and surface-plasmon resonance applications [3].

Physical Description

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

83.073499291 g/mol

Monoisotopic Mass

83.073499291 g/mol

Boiling Point

120 °C
120.0 °C

Heavy Atom Count

6

UNII

2T7Q0CK9IF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2769-64-4

Wikipedia

N-Butyl Isocyanide

Dates

Last modified: 08-15-2023

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